

Role of 1,3-Bis(4-piperidyl)propane as a versatile building block

Author: BenchChem Technical Support Team. Date: December 2025

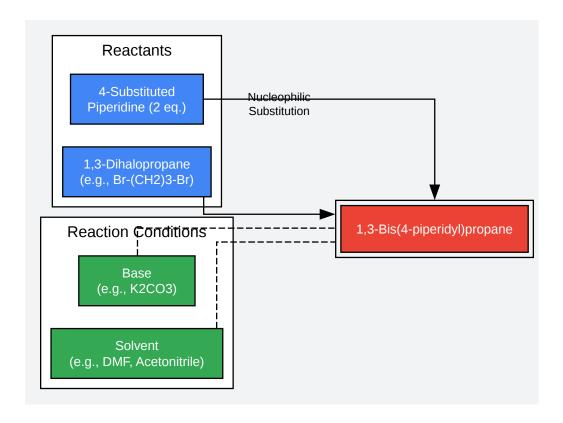
An In-depth Technical Guide to 1,3-Bis(4-piperidyl)propane as a Versatile Building Block

Introduction

1,3-Bis(4-piperidyl)propane, also known by its IUPAC name 4-(3-piperidin-4-ylpropyl)piperidine, is a bifunctional organic compound featuring two piperidine rings connected by a flexible three-carbon propane linker.[1][2] This unique structure, combining rigid heterocyclic scaffolds with a non-rigid chain, makes it an exceptionally versatile building block in several scientific domains. Its two secondary amine groups provide reactive sites for a wide array of chemical transformations, establishing it as a valuable precursor in medicinal chemistry, materials science, and coordination chemistry.[1][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and diverse applications of **1,3-Bis(4-piperidyl)propane** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

1,3-Bis(4-piperidyl)propane is typically a white to off-white solid at room temperature and is soluble in polar organic solvents.[3][4] The presence of two basic nitrogen atoms within the piperidine rings allows it to participate in hydrogen bonding and protonation.[3] A summary of its key properties is presented below.


Property	Value	References
CAS Number	16898-52-5	[1][5]
Molecular Formula	C13H26N2	[3][6]
Molecular Weight	210.36 g/mol	[1][7]
Melting Point	65-68.5 °C	[5][6][8]
Boiling Point	327 °C	[5][6]
Density	~0.894 - 0.957 g/cm ³	[5][6]
IUPAC Name	4-(3-piperidin-4- ylpropyl)piperidine	[1][2]
Synonyms	4,4'-Trimethylenedipiperidine, 1,3-Di-4-piperidylpropane	[2][3]

Synthesis of 1,3-Bis(4-piperidyl)propane

The synthesis of **1,3-Bis(4-piperidyl)propane** is most commonly achieved through classical organic reactions such as nucleophilic substitution and alkylation.[1] A prevalent and direct method involves the double alkylation of piperidine derivatives.

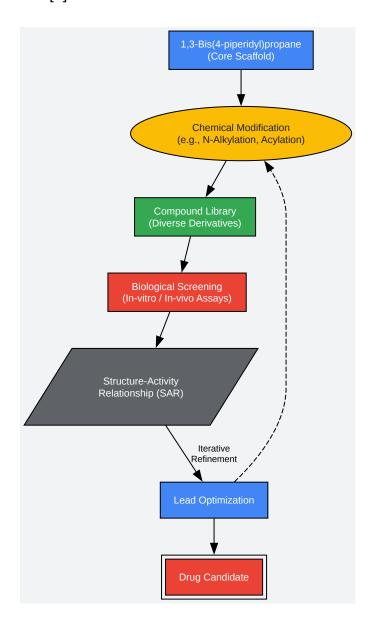
One established route is the reaction of a 4-substituted piperidine with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base. The base facilitates the deprotonation of the piperidine nitrogen, enhancing its nucleophilicity to attack the electrophilic carbons of the propane chain.[1]

Click to download full resolution via product page

Caption: General workflow for the synthesis of **1,3-Bis(4-piperidyl)propane**.

Applications as a Versatile Building Block

The bifunctional nature of **1,3-Bis(4-piperidyl)propane** makes it an ideal starting material or intermediate in numerous synthetic pathways.[1]

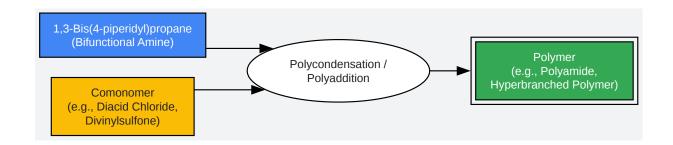

Medicinal Chemistry and Drug Discovery

The piperidine moiety is a well-established privileged scaffold in drug discovery, and this compound provides a direct route to novel therapeutics.[1]

- Core Scaffold: It serves as a central framework for designing new therapeutic agents. Derivatives have shown significant promise in research targeting neurodegenerative diseases like Alzheimer's disease and certain types of cancer.[1]
- Flexible Linker: The propane chain acts as a flexible linker to connect two pharmacophores, a common strategy in designing molecules that can bind to multiple targets or interact with different pockets of a single target protein.

 SAR Studies: Its reactive amine groups allow for the straightforward synthesis of a library of derivatives, which is crucial for structure-activity relationship (SAR) studies to optimize lead compounds.[1] For instance, derivatives have been explored for potential antileukemic and anticonvulsant properties.[1]

Click to download full resolution via product page


Caption: Role of **1,3-Bis(4-piperidyl)propane** in a typical drug discovery workflow.

Materials Science and Polymer Chemistry

The ability of **1,3-Bis(4-piperidyl)propane** to act as a monomer or cross-linking agent is key to its utility in materials science.[1]

- Polymer Synthesis: It has been used as a monomer in the synthesis of hyperbranched copolymers by reacting it with monomers like divinylsulfone.[1][6][8] It is also a reactant for creating long-chain polymers such as polyamides and polyureas, and has been used with maleic anhydride and sulfur to create poly(amide-thioamide) polymers.[1]
- Hydrogels and Micelles: The compound is a valuable reactant for creating hydrogels and polymeric micelles, which are of significant interest for advanced drug delivery systems.[1]

Click to download full resolution via product page

Caption: Use of **1,3-Bis(4-piperidyl)propane** as a monomer in polymer synthesis.

Coordination Chemistry

In coordination chemistry, **1,3-Bis(4-piperidyl)propane** functions as a flexible N-donor ligand. The nitrogen atoms can coordinate with metal ions, and the adaptable propane linker allows for the formation of diverse supramolecular structures, making it a compound of interest in constructing coordination polymers and metal-organic frameworks (MOFs).[1][5][9] For example, it has been used to synthesize two- and three-dimensional cadmium-organic frameworks.[6][8]

Experimental Protocols: Key Reactions

The nucleophilic character of the secondary amine groups is central to the utility of **1,3-Bis(4-piperidyl)propane** as a building block. N-alkylation is a fundamental transformation used to append a vast range of functional groups.

General Protocol for N,N'-Dialkylation via Nucleophilic Substitution

This protocol describes a general method for the direct dialkylation of **1,3-Bis(4-piperidyl)propane** using an alkyl halide.

Materials:

- **1,3-Bis(4-piperidyl)propane** (1.0 eq.)
- Alkyl halide (e.g., Iodomethane, Benzyl bromide) (2.2 2.5 eq.)
- Base (e.g., anhydrous Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA)) (3.0 -4.0 eq.)
- Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add **1,3-Bis(4-piperidyl)propane** (1.0 eq.) and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
- Add the base (e.g., finely powdered K₂CO₃, 3.0 eq.). Stir the suspension for 15-30 minutes at room temperature.
- Add the alkyl halide (2.2 eq.) to the mixture. Depending on the reactivity of the halide, the addition can be done dropwise or in portions to control any potential exotherm.
- Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir.[10]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.[11]
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
- Concentrate the filtrate under reduced pressure to remove the solvent.

- Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N,N'-dialkylated product.[10][11]

Conclusion

1,3-Bis(4-piperidyl)propane is a powerful and versatile building block whose value stems from its distinct structural features: two reactive piperidine nitrogens bridged by a flexible propane linker. This configuration provides a robust platform for generating molecular diversity, making it an indispensable tool in the synthesis of novel pharmaceuticals, advanced polymers, and complex coordination frameworks.[1] Its continued application in both academic and industrial research underscores its significance in the ongoing development of new materials and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,3-Bis(4-piperidyl)propane | 16898-52-5 | Benchchem [benchchem.com]
- 2. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 16898-52-5: 1,3-Bis(4-piperidyl)propane | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,3-Bis(4-piperidyl)propane | CAS#:16898-52-5 | Chemsrc [chemsrc.com]
- 6. 1,3-Bis(4-piperidyl)propane CAS#: 16898-52-5 [m.chemicalbook.com]
- 7. CAS 16898-52-5 | 1,3-Di-4-piperidylpropane Synblock [synblock.com]

- 8. 1,3-Bis(4-piperidyl)propane | 16898-52-5 [chemicalbook.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Role of 1,3-Bis(4-piperidyl)propane as a versatile building block]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095866#role-of-1-3-bis-4-piperidyl-propane-as-a-versatile-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com